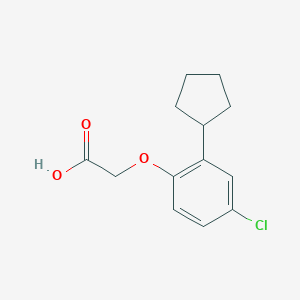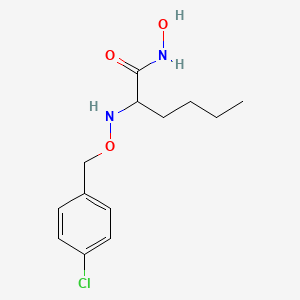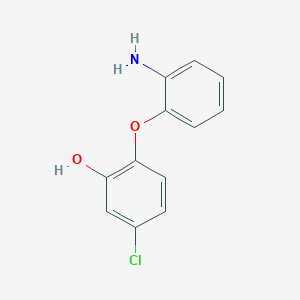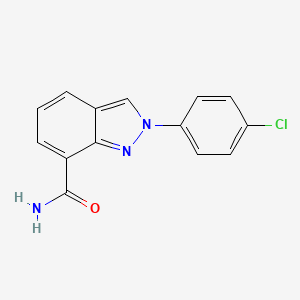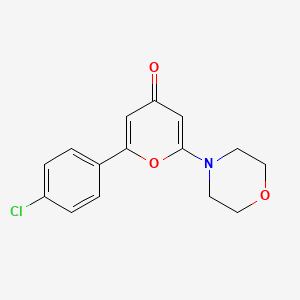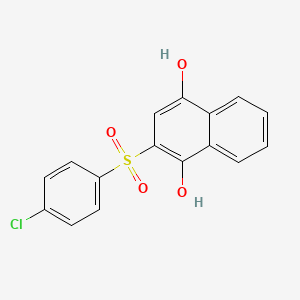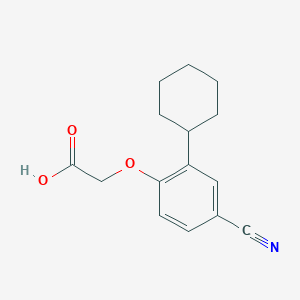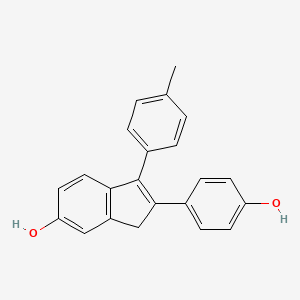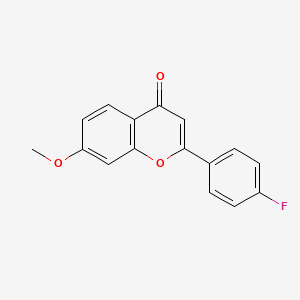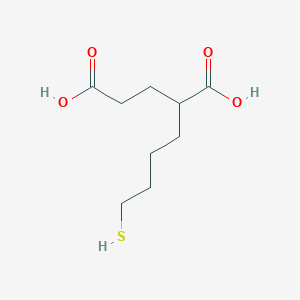
2-(4-Hydroxyphenyl)-4-vinylquinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a hydroxyphenyl group and a vinyl group attached to the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and vinylation reactions under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of 2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions include quinone derivatives, ethyl-substituted quinolines, and halogenated quinolines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA and inhibit enzyme activity. These interactions can lead to the modulation of various biological processes, such as cell signaling, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Hydroxyphenylacetic acid: Used in the acylation of phenols and amines.
2-(3,4-Dihydroxyphenyl)-4-(2-(4-nitrophenyl)hydrazono)-4: Investigated for its potential therapeutic applications
Uniqueness
2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol is unique due to its combination of a hydroxyphenyl group and a vinyl group attached to the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C17H13NO2 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
4-ethenyl-2-(4-hydroxyphenyl)quinolin-6-ol |
InChI |
InChI=1S/C17H13NO2/c1-2-11-9-17(12-3-5-13(19)6-4-12)18-16-8-7-14(20)10-15(11)16/h2-10,19-20H,1H2 |
Clé InChI |
MPGOJACGGLDRIE-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



